![molecular formula C22H23ClN6O2S B2775553 7-Chloro-3-((3,4-dimethylphenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)-[1,2,3]triazolo[1,5-a]quinazoline CAS No. 904583-32-0](/img/structure/B2775553.png)
7-Chloro-3-((3,4-dimethylphenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)-[1,2,3]triazolo[1,5-a]quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-3-((3,4-dimethylphenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)-[1,2,3]triazolo[1,5-a]quinazoline is a useful research compound. Its molecular formula is C22H23ClN6O2S and its molecular weight is 470.98. The purity is usually 95%.
BenchChem offers high-quality 7-Chloro-3-((3,4-dimethylphenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)-[1,2,3]triazolo[1,5-a]quinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-3-((3,4-dimethylphenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)-[1,2,3]triazolo[1,5-a]quinazoline including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor and Antimicrobial Activity
The compound, along with its derivatives, has been explored for antitumor and antimicrobial activities. Novel quinazoline derivatives have demonstrated significant anticancer activity against various human tumor cell lines. Specifically, certain derivatives have been evaluated by the National Cancer Institute (USA), showing promising results against 59 different human tumor cell lines. These compounds have also been screened for antimicrobial activity against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli, Klebsiella), and a fungal strain (Candida albicans), showcasing their potential in treating infectious diseases (Asmaa E Kassab, E. M. Gedawy, Zienab Mahmoud, R. Khattab, 2016).
Potential Diuretic Activity
Research has also delved into the potential diuretic activity of quinazoline derivatives. Specifically, derivatives have been prepared with structural features that contribute to diuretic activity. Some of these compounds were tested in rats, with results indicating active compounds that could potentially serve as diuretic agents (H. Eisa, M. El-Ashmawy, M. M. Tayel, S. A. El-Magd, H. El-kashef, 1996).
Facile Synthesis and Reactivity
The chemical reactivity and facile synthesis of related quinazoline derivatives have been extensively studied. One study outlined the synthesis of enol type acyl cyanides via a 1,3-dipolar cycloaddition reaction and a cyano group migration, demonstrating the versatile chemical behavior and synthetic accessibility of these compounds (Y. Kurasawa, Tomomi Kureyama, Noriko Yoshishiba, T. Okano, A. Takada, H. Kim, Y. Okamoto, 1993).
Antibacterial and Antifungal Activity
Another aspect of research focuses on the synthesis of new pyrazoline and pyrazole derivatives with benzenesulfonamide moieties, showing significant antibacterial and antifungal activities. These compounds offer potential for developing new antimicrobial agents with specific activity profiles (S. Y. Hassan, 2013).
H1-antihistaminic Activity
The H1-antihistaminic activity of 1-substituted-4-(3-chlorophenyl)-[1,2,4] triazolo [4,3-a] quinazolin-5(4H)-ones has been investigated, with some synthesized compounds showing comparable or superior activity to chlorpheniramine maleate, a reference drug. Notably, some compounds exhibited minimal sedative properties, indicating their potential as safer antihistamines (M. Gobinath, N. Subramanian, V. Alagarsamy, 2015).
Propiedades
IUPAC Name |
7-chloro-3-(3,4-dimethylphenyl)sulfonyl-5-(4-methylpiperazin-1-yl)triazolo[1,5-a]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN6O2S/c1-14-4-6-17(12-15(14)2)32(30,31)22-21-24-20(28-10-8-27(3)9-11-28)18-13-16(23)5-7-19(18)29(21)26-25-22/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKXHTZADSEUCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)N5CCN(CC5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-3-((3,4-dimethylphenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)-[1,2,3]triazolo[1,5-a]quinazoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

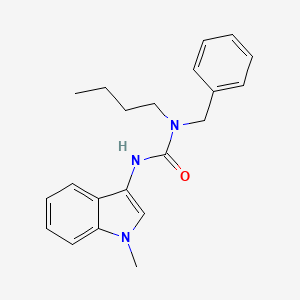
![(2E)-3-[3-(aminosulfonyl)-4-methoxyphenyl]acrylic acid](/img/structure/B2775471.png)
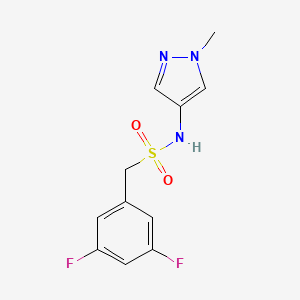
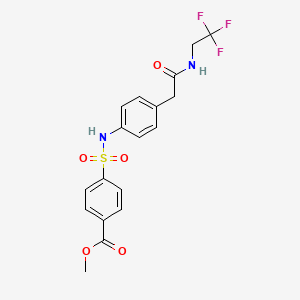
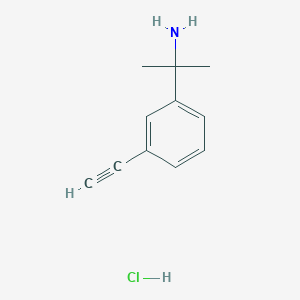


![2-Amino-6-ethyl-4-phenyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2775484.png)



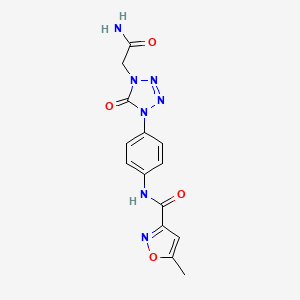
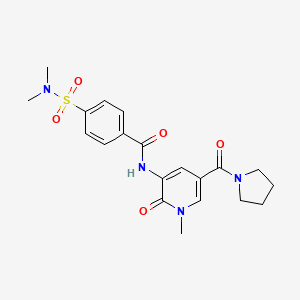
![1-[1-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxycarbonyl-5-methyl-2-oxo-3H-pyrrol-3-yl]-N-methylmethanimine oxide](/img/structure/B2775493.png)